N,N-Dimethyl-2-bromophenylethylamine

Übersicht

Beschreibung

“N,N-Dimethyl-2-bromophenylethylamine” (DMBA) is a chemical compound used in scientific experiments as a reference standard for detecting doping agents such as amphetamines in dietary supplements and drugs. It has a CAS Number of 7438-76-8 and a molecular weight of 228.12900 .

Molecular Structure Analysis

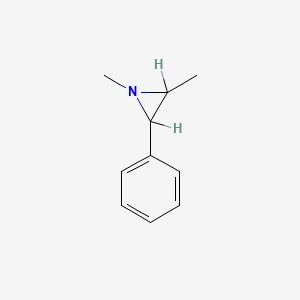

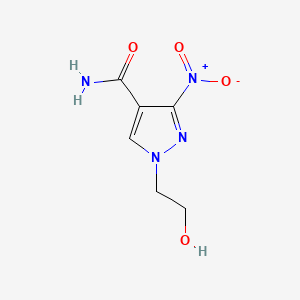

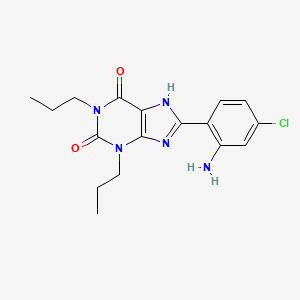

The molecular formula of “N,N-Dimethyl-2-bromophenylethylamine” is C10H14BrN . This indicates that the compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-2-bromophenylethylamine” are not fully detailed in the search results. The molecular weight is 228.12900 , but other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Coupling Reagents N,N-Dimethyl-2-bromophenylethylamine is used in chemical synthesis. A notable application is in the coupling of N-methylated amino acids. BroP, a reagent derived from this compound, has been found effective in these couplings, offering high yields and minimal epimerization (Coste et al., 1990).

Pharmacological Research In pharmacological research, N,N-Dimethyl-2-bromophenylethylamine has been used to analyze the "spare-receptor" hypothesis in rabbit aorta, contributing to our understanding of α-receptors and agonist-receptor complexes (May et al., 1967).

Organic Synthesis It serves as an important intermediate in the field of organic synthesis, being widely applied in medicine, pesticides, and chemicals. Improved methods for its synthesis have been developed, enhancing efficiency and environmental friendliness (Wang Ling-ya, 2015).

Neuroscience and Brain Imaging Derivatives of N,N-Dimethyl-2-bromophenylethylamine have been synthesized for use in brain imaging, particularly in studies involving the serotonin transporter. These derivatives have shown potential as agents for mapping human SERT using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (Jarkas et al., 2008).

Material Science and Organometallic Chemistry This compound has been used in the synthesis and characterization of organometallic compounds, particularly in the study of tin cations stabilized by intramolecular SnN coordination. These findings have implications for the solubility and reactivity of these compounds in various solvents (Koten et al., 1978).

Neuropeptide Research In neuropeptide research, N,N-Dimethyl-2-bromophenylethylamine has been involved in the development of stable-isotope dimethyl labeling strategies for peptide sequencing. This has enabled enhanced sequencing applications and a better understanding of peptide fragmentation patterns (Fu & Li, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDOZNXFWUMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1199-19-5 (hydrobromide) | |

| Record name | N,N-Dimethyl-2-bromophenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70995898 | |

| Record name | 2-(2-Bromophenyl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-bromophenylethylamine | |

CAS RN |

7438-76-8 | |

| Record name | N,N-Dimethyl-2-bromophenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Bromophenyl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)